Cas no 90407-14-0 (7-Chlorobenzo[b]thiophene)

7-Chlorobenzo[b]thiophene structure
7-Chlorobenzo[b]thiophene structure
Nombre del producto:7-Chlorobenzo[b]thiophene
Número CAS:90407-14-0
MF:C8H5ClS
Megavatios:168.643299818039
MDL:MFCD00130097
CID:798323
PubChem ID:11062812

7-Chlorobenzo[b]thiophene Propiedades químicas y físicas

Nombre e identificación

    • 7-Chlorobenzo[b]thiophene
    • 7-chloro-1-benzothiophene
    • 7-CHLORO-BENZO[B]THIOPHENE
    • Benzo[b]thiophene,7-chloro-
    • Benzo[b]thiophene, 7-chloro-
    • 7-chlorobenzothiophene
    • GKWIITWUDNYXMG-UHFFFAOYSA-N
    • FCH839645
    • 5048AC
    • AK116287
    • AX8110506
    • 7-Chlorobenzo[b]thiophene (ACI)
    • 90407-14-0
    • J-519213
    • DB-026985
    • AS-42000
    • SCHEMBL594318
    • CS-B1087
    • AKOS006275448
    • DTXSID00453774
    • SY242970
    • MFCD00130097
    • EN300-3458695
    • MDL: MFCD00130097
    • Renchi: 1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
    • Clave inchi: GKWIITWUDNYXMG-UHFFFAOYSA-N
    • Sonrisas: ClC1C2=C(C=CS2)C=CC=1

Atributos calculados

  • Calidad precisa: 167.98000
  • Masa isotópica única: 167.980049
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 0
  • Complejidad: 126
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.6
  • Superficie del Polo topológico: 28.2

Propiedades experimentales

  • PSA: 28.24000
  • Logp: 3.55470

7-Chlorobenzo[b]thiophene Información de Seguridad

7-Chlorobenzo[b]thiophene Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Chlorobenzo[b]thiophene PrecioMás >>

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ChemScence
CS-B1087-5g
7-Chlorobenzo[b]thiophene
90407-14-0 98.02%
5g
$1050.0 2022-04-26
abcr
AB448609-250mg
7-Chloro-benzo[b]thiophene, 95%; .
90407-14-0 95%
250mg
€150.40 2025-02-14
ChemScence
CS-B1087-100mg
7-Chlorobenzo[b]thiophene
90407-14-0 98.02%
100mg
$105.0 2022-04-26
Ambeed
A811166-5g
7-Chlorobenzo[b]thiophene
90407-14-0 98%
5g
$644.0 2023-09-02
Chemenu
CM129467-250mg
7-Chlorobenzo[b]thiophene
90407-14-0 95%+
250mg
$240 2021-08-05
eNovation Chemicals LLC
D747363-5g
7-Chlorobenzo[b]thiophene
90407-14-0 95%
5g
$980 2024-06-07
Chemenu
CM129467-1g
7-Chlorobenzo[b]thiophene
90407-14-0 95%+
1g
$466 2021-08-05
Chemenu
CM129467-5g
7-Chlorobenzo[b]thiophene
90407-14-0 95%+
5g
$1625 2021-08-05
Chemenu
CM129467-250mg
7-Chlorobenzo[b]thiophene
90407-14-0 95%+
250mg
$68 2024-07-20
Enamine
EN300-3458695-2.5g
7-chloro-1-benzothiophene
90407-14-0 95.0%
2.5g
$389.0 2025-03-18

7-Chlorobenzo[b]thiophene Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Ethanol ,  Water
Referencia
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol
2.1 Reagents: Hydrochloric acid ,  Water Solvents: Ethanol ,  Water
Referencia
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1.5 h, 0 °C
1.2 Solvents: Dimethylformamide ;  2 h, -40 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 0 °C; 19 h, rt
Referencia
Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid
Toyota, Kozo; et al, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 4

Condiciones de reacción
1.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ;  12 h, 130 °C
Referencia
Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction
Ma, Weimin; et al, Organic Chemistry Frontiers, 2019, 6(4), 493-497

Synthetic Routes 5

Condiciones de reacción
Referencia
7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivatives
Rahman, Loay K. A.; et al, Journal of the Chemical Society, 1984, (3), 385-90

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  20 min, 0 °C; 19 h, rt
Referencia
Unexpected formation of 4,7-dihalobenzo[b]thiophenes using Ohira-Bestmann reagent and reactivity of the halogen-substituted benzo[b]thiophenes in Suzuki-Miyaura coupling with phenylboronic acid
Toyota, Kozo; et al, Heterocycles, 2019, 98(10), 1355-1374

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrogen sulfide
Referencia
High-temperature organic synthesis. XLII. Reaction of haloarenes and 2-chlorothiophene with hydrogen sulfide and acetylene
Denyagina, E. N.; et al, Zhurnal Organicheskoi Khimii, 1993, 29(11), 2246-50

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 60 °C
1.2 6 h, reflux
2.1 Catalysts: Phosphoric acid Solvents: Chlorobenzene ;  12 h, 130 °C
Referencia
Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel-Crafts reaction
Ma, Weimin; et al, Organic Chemistry Frontiers, 2019, 6(4), 493-497

7-Chlorobenzo[b]thiophene Raw materials

7-Chlorobenzo[b]thiophene Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:90407-14-0)7-Chlorobenzo[b]thiophene
A860809
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):166.0/580.0